molecular formula C19H12ClF3N4O3 B404708 N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B404708
M. Wt: 436.8g/mol
InChI Key: XHQJJACIOJPRBN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline, 2-furylboronic acid, and 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The synthesis may involve:

    Coupling Reactions: Using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine ring through cyclization reactions.

    Amidation: Introduction of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include:

    Catalyst Optimization: Using efficient catalysts to speed up the reaction.

    Purification Techniques: Employing crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathway Modulation: Affecting signaling pathways within cells to alter their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-5-(2-pyridyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the furyl group, which may confer distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C19H12ClF3N4O3

Molecular Weight

436.8g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H12ClF3N4O3/c1-29-14-5-4-10(20)7-11(14)25-18(28)13-9-17-24-12(15-3-2-6-30-15)8-16(19(21,22)23)27(17)26-13/h2-9H,1H3,(H,25,28)

InChI Key

XHQJJACIOJPRBN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F

Origin of Product

United States

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